Enantiomeric Purity vs. (S)-Enantiomer: Impact on Biological Activity
While direct quantitative head-to-head data for this specific compound against its (S)-enantiomer is not publicly available in primary literature, class-level inference from structurally related pyrrolidinyl-piperazine GPCR agonists demonstrates that chirality at the pyrrolidine ring dictates functional bias and potency. For instance, in a novel kappa opioid receptor (KOR) agonist scaffold, the resolved enantiomers of pyrrolidinyl-pyranopiperazine derivatives exhibited differential G-protein activation and β-arrestin recruitment, with select enantiomers showing reduced β2-arrestin recruitment [1]. This class-level evidence strongly supports the necessity of using the defined (R)-enantiomer for reproducible and interpretable SAR studies, as the (S)-enantiomer (CAS 1067716-49-7) or racemate may produce divergent or confounding signaling profiles.
| Evidence Dimension | Functional selectivity (G-protein bias) and potency |
|---|---|
| Target Compound Data | Not available (N/A) |
| Comparator Or Baseline | Resolved enantiomers of pyrrolidinyl-pyranopiperazine (PAPPP) scaffold; (S)-enantiomer (CAS 1067716-49-7) |
| Quantified Difference | Differential G-protein activation and β-arrestin recruitment observed for enantiomers; specific bias factors not provided |
| Conditions | In vitro GPCR functional assays (KOR) [1] |
Why This Matters
Procurement of the incorrect enantiomer can invalidate SAR studies and lead to false negative results in drug discovery programs targeting chiral GPCRs.
- [1] ACS Chem. Neurosci. 2022, 13, 13, 1849-1856. Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. View Source
